

# Synthesis and preparation of Chloramine-T trihydrate.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Synthesis and Preparation of Chloramine-T Trihydrate

#### Introduction

Chloramine-T, known chemically as sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is a versatile and widely utilized reagent in organic synthesis and analytical chemistry.[1] It is commercially available as a stable, white to pale yellow crystalline powder in its trihydrate form (C<sub>7</sub>H<sub>7</sub>ClNNaO<sub>2</sub>S·3H<sub>2</sub>O).[1][2] For researchers, scientists, and drug development professionals, Chloramine-T serves as a potent oxidizing agent, a source of electrophilic chlorine and nitrogen anions, and a key component in various synthetic transformations.[1][3]

Its applications are extensive, including its use as a cyclizing agent in the synthesis of heterocycles like aziridines and oxadiazoles, in the Sharpless oxyamination to create vicinal aminoalcohols (important pharmacophores), and for the radioiodination of peptides and proteins for analytical and diagnostic purposes.[1][4] Given its importance, a thorough understanding of its synthesis, purification, and characterization is crucial for ensuring its quality and efficacy in these critical applications. This guide provides a detailed overview of the preparation of Chloramine-T trihydrate, complete with experimental protocols, quantitative data, and process visualizations.

## **Quantitative Data**

The physical and chemical properties of Chloramine-T trihydrate are well-documented, ensuring its reliable use in experimental settings. Commercial grades are typically of high



purity, as confirmed by iodometric titration.

Table 1: Physical and Chemical Properties of Chloramine-T Trihydrate

Property	Value	Citations
CAS Number	7080-50-4	[1]
Molecular Formula	C7H7CINNaO2S·3H2O	
Molecular Weight	281.69 g/mol	
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	167-170 °C (decomposes)	[2]
Solubility in Water	150 g/L (20 °C)	
Solubility in Other Solvents	Soluble in ethanol; Insoluble in benzene, ether	[2]
pH of 5% Solution	8.0 - 10.0 (25 °C)	
Bulk Density	540 - 680 kg/m <sup>3</sup>	

Table 2: Purity and Assay Specifications

Specification	Typical Value	Method	Citations
Assay (Purity)	≥98.0% to ≤103.0%	Iodometric Titration	[5]
Insoluble in Alcohol	≤1.5% - ≤2%	Gravimetric	[3][5]
Reaction Yield	75% - 95%	-	[6]

# **Synthesis and Experimental Protocols**

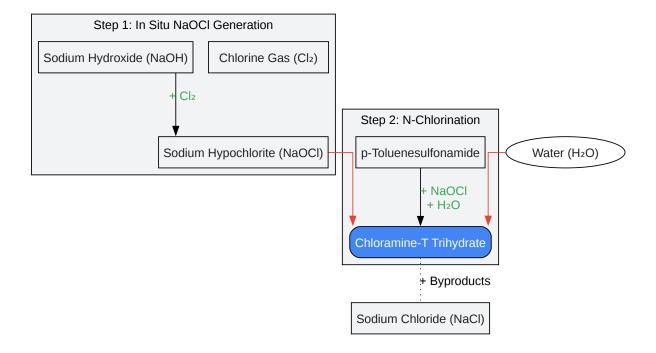
The most common and industrially relevant method for synthesizing Chloramine-T involves the chlorination of p-toluenesulfonamide in an alkaline solution. The necessary sodium hypochlorite is typically generated in situ by reacting chlorine gas with sodium hydroxide.[6]



## **Chemical Synthesis Pathway**

The synthesis is a two-step process occurring in a single pot:

- Generation of sodium hypochlorite from sodium hydroxide and chlorine.
- Reaction of p-toluenesulfonamide with the freshly prepared sodium hypochlorite to form the sodium salt of N-chloro-p-toluenesulfonamide.



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Caption: Chemical synthesis pathway for Chloramine-T trihydrate.

# **Detailed Synthesis Protocol**

This protocol describes the laboratory-scale synthesis of Chloramine-T trihydrate.



#### Reagents and Equipment:

- p-Toluenesulfonamide
- Sodium hydroxide (NaOH) pellets
- Chlorine gas (Cl<sub>2</sub>) source
- Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer
- Ice bath
- Buchner funnel and filter paper

#### Procedure:

- Prepare a solution of sodium hydroxide by dissolving the required molar excess in water within the three-neck flask, cooled in an ice bath.
- In a separate container, dissolve p-toluenesulfonamide in a portion of the sodium hydroxide solution.
- Cool the main sodium hydroxide solution in the flask to below 10 °C using the ice bath.
- Slowly bubble chlorine gas through the stirred, cooled sodium hydroxide solution. Monitor the temperature to ensure it remains low. This process generates sodium hypochlorite in situ.

  [6]
- Once the required amount of chlorine has been added, slowly add the p-toluenesulfonamide solution to the reaction mixture, maintaining a low temperature.
- Continue stirring for 1-2 hours after the addition is complete, allowing the reaction to proceed to completion.
- The Chloramine-T trihydrate product will precipitate out of the solution as a white solid.
- Collect the solid product by vacuum filtration using a Buchner funnel.



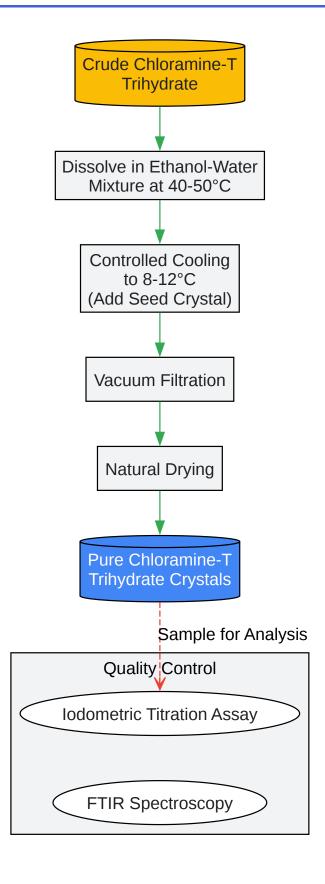
- Wash the collected crystals with a small amount of ice-cold water to remove impurities such as sodium chloride.
- Dry the product. For some applications requiring the anhydrous form, the trihydrate can be dried at 80 °C under vacuum, though precautions must be taken as anhydrous Chloramine-T can be explosive upon heating.[7]

### **Purification and Characterization**

For high-purity applications, the synthesized Chloramine-T trihydrate can be further purified by recrystallization. The purity of the final product is typically assessed by iodometric titration.

# **Experimental Workflow: Purification and Analysis**





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Caption: Experimental workflow for purification and analysis.



# **Recrystallization Protocol**

This procedure is adapted from a cooling crystallization method.[8]

- Dissolution: Dissolve the crude Chloramine-T product (e.g., 25g) in a minimal amount of a heated (40-50 °C) ethanol-water solution (e.g., a 7:1 volume ratio of ethanol to water).[8] Stir until fully dissolved.
- Cooling and Seeding: Begin a controlled cooling process under stirring. When the solution becomes turbid, add a small seed crystal of pure Chloramine-T to promote uniform crystal growth.[8]
- Crystallization: Continue to cool the solution gradually to a final temperature of 8-12 °C over several hours to maximize the yield of large crystals.[8]
- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Allow the crystals to air-dry or dry in a desiccator to obtain the final product.

#### **Purity Assessment by Iodometric Titration**

This is the standard ACS method for assaying Chloramine-T.[9]

- Sample Preparation: Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate and dissolve it in 100 mL of deionized water in a glass-stoppered Erlenmeyer flask.
- Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide (KI) to the solution. Stopper
  the flask and allow it to stand in the dark for 10 minutes. The Chloramine-T will oxidize the
  iodide to iodine.
- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution.
- Endpoint Detection: As the solution turns a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears. This is the endpoint.



Calculation: The purity is calculated based on the volume of titrant used. One milliliter of 0.1
 N sodium thiosulfate is equivalent to 0.01408 g of C<sub>7</sub>H<sub>7</sub>ClNNaO<sub>2</sub>S·3H<sub>2</sub>O.[9]

# Safety and Handling

Chloramine-T trihydrate is a hazardous substance and must be handled with appropriate care.

- Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may
  cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Contact with acids
  liberates toxic chlorine gas.[10]
- Handling: Always handle in a well-ventilated area, preferably in a fume hood. Wear
  appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
  coat.[11] Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place away from acids and combustible materials.[2]

#### Conclusion

The synthesis of Chloramine-T trihydrate from p-toluenesulfonamide is a robust and high-yielding process. Proper execution of the synthesis, followed by controlled crystallization and rigorous analytical verification, ensures a high-purity reagent suitable for the demanding applications in pharmaceutical research and organic synthesis. Adherence to strict safety protocols is paramount throughout the handling and preparation of this versatile compound.

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- To cite this document: BenchChem. [Synthesis and preparation of Chloramine-T trihydrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663277#synthesis-and-preparation-of-chloramine-t-trihydrate]

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